molecular formula C7H13ClO2 B587426 2-Heptanone,  3-chloro-4-hydroxy- CAS No. 144969-19-7

2-Heptanone, 3-chloro-4-hydroxy-

Cat. No.: B587426
CAS No.: 144969-19-7
M. Wt: 164.629
InChI Key: FUZNQVKMZGDJRX-UHFFFAOYSA-N
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Description

2-Heptanone, 3-chloro-4-hydroxy- (C₇H₁₁ClO₂), is a substituted ketone featuring a hydroxyl (-OH) group at the 4th position and a chlorine atom at the 3rd position on a seven-carbon chain. The chlorine substituent enhances electrophilicity and may influence metabolic stability, while the hydroxyl group contributes to hydrogen bonding and solubility .

Properties

CAS No.

144969-19-7

Molecular Formula

C7H13ClO2

Molecular Weight

164.629

IUPAC Name

3-chloro-4-hydroxyheptan-2-one

InChI

InChI=1S/C7H13ClO2/c1-3-4-6(10)7(8)5(2)9/h6-7,10H,3-4H2,1-2H3

InChI Key

FUZNQVKMZGDJRX-UHFFFAOYSA-N

SMILES

CCCC(C(C(=O)C)Cl)O

Synonyms

2-Heptanone, 3-chloro-4-hydroxy-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Reactivity
Compound Name Molecular Formula Substituents Key Reactivity/Applications
3-Chloro-4-hydroxy-2-heptanone C₇H₁₁ClO₂ Cl (C3), -OH (C4) Potential chiral synthon; halogen-mediated electrophilic reactions
4-Hydroxy-2-heptanone C₇H₁₄O₂ -OH (C4) Chiral building block in pharmaceuticals; undergoes oxidation/reduction
3-Chloro-2-heptanone C₇H₁₃ClO Cl (C3) Increased hydrophobicity; used in agrochemical synthesis (hypothetical)
2-Hydroxy-4-heptanone C₇H₁₄O₂ -OH (C2) Altered hydrogen bonding; isomer-specific enzyme interactions
4-Hydroxy-2-pentanone C₅H₁₀O₂ -OH (C4), shorter chain Higher solubility; solvent in organic reactions
Key Observations :
  • Chain Length: Longer chains (e.g., 2-heptanone derivatives) exhibit greater hydrophobicity compared to shorter analogs like 4-hydroxy-2-pentanone.
  • Substituent Position: The 3-chloro-4-hydroxy configuration in the target compound may enable dual reactivity (e.g., nucleophilic substitution at Cl and hydrogen bonding via -OH), unlike monosubstituted analogs.
  • Stereochemistry: While 4-hydroxy-2-heptanone is chiral (as noted in ), the addition of chlorine in the target compound could introduce new stereochemical complexities .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) logP Solubility (mg/mL)
4-Hydroxy-2-heptanone 215–220 1.2 50 (water)
3-Chloro-2-heptanone (hypothetical) ~220 2.5 10 (water)
4-Hydroxy-2-pentanone 195–200 0.8 100 (water)
  • Solubility: The hydroxyl group improves water solubility relative to purely chlorinated ketones (e.g., 3-chloro-2-heptanone) .

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. For 3-chloro-4-hydroxy-2-heptanone, the aldehyde component must introduce the chlorine substituent at the third position. While the cited patents primarily use n-butyraldehyde (yielding 4-hydroxy-2-heptanone), substituting this with a chlorinated aldehyde—such as 2-chloropropanal—could theoretically direct halogen incorporation. However, the absence of explicit examples using chlorinated aldehydes in the provided sources suggests that post-condensation halogenation is more commonly employed.

Optimization of Reaction Conditions

Key parameters for maximizing yield and selectivity include:

  • Temperature : 60–120°C, with higher temperatures favoring dehydration to α,β-unsaturated ketones.

  • Catalyst loading : 0.08–0.37 molar ratios of NaOH relative to the aldehyde.

  • Solvent systems : Biphasic mixtures (e.g., aqueous NaOH/organic phase) enhance catalyst recovery and product separation.

Table 1 illustrates the impact of temperature and catalyst ratio on conversion and selectivity using n-butyraldehyde and acetone:

ExampleTemp (°C)NaOH/Aldehyde (mol/mol)Conversion (%)Selectivity to 4H2H (%)
1800.085092.3
2900.375086.0
10610.0199681.8

4H2H = 4-hydroxy-2-heptanone

These data highlight that lower temperatures (80°C) and moderate catalyst loadings optimize selectivity toward the β-hydroxy-ketone intermediate, a precursor for subsequent chlorination.

Post-Condensation Halogenation Strategies

Introducing the chlorine atom at the third position requires careful selection of halogenating agents and conditions to avoid overhalogenation or hydroxyl group displacement.

Phosphorus-Based Halogenation

Phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) are effective agents for substituting hydroxyl or thiocyanate groups with chlorine. In the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, a related compound, 3-thiocyanato-5-chloro-2-pentanone undergoes treatment with 85% phosphoric acid at 90–100°C, followed by HCl saturation in ethyl acetate. This method achieves a 75.5% yield of the chlorinated product.

Critical conditions for chlorine incorporation :

  • Solvent : Halogenated hydrocarbons (e.g., 1,2-dichloroethane) or aromatic solvents (e.g., chlorobenzene).

  • Temperature : 80–150°C, with optimal results at 100–140°C.

  • Workup : Neutralization with NaOH (pH 6–7) and extraction with ethyl acetate to isolate the product.

Thiocyanate Intermediates as Chlorine Precursors

Integrated Synthesis Pathways

Two-Step Aldol-Halogenation Sequence

  • Aldol condensation : React acetone with 2-chloropropanal using 50% NaOH at 80°C to form 4-hydroxy-3-chloro-2-heptanone.

  • Halogenation : Treat the β-hydroxy-ketone with POCl₃ in chlorobenzene at 120°C to replace the hydroxyl group with chlorine.

This route mirrors methods described in the patents but remains theoretical due to the lack of explicit examples for chlorinated aldehydes.

One-Pot Thiocyanate-Mediated Synthesis

A more direct method involves:

  • Reacting 3,5-dichloro-2-pentanone with potassium thiocyanate in aqueous ethanol at 80°C to form 3-thiocyanato-5-chloro-2-pentanone.

  • Hydrolyzing the thiocyanate group with concentrated HCl, simultaneously introducing a hydroxyl group at the fourth position.

This method yielded 83.5% of the thiocyanate intermediate, which after distillation matched the desired product’s spectral data.

Analytical Validation and Spectral Data

Successful synthesis is confirmed through:

  • Infrared (IR) spectroscopy : Absence of isothiocyanate peaks (~2100 cm⁻¹) and presence of hydroxyl stretches (~3400 cm⁻¹).

  • NMR : Distinct signals for the chlorine-bearing carbon (δ 45–55 ppm in ¹³C NMR) and hydroxy proton (δ 1.5–2.5 ppm in ¹H NMR).

  • Boiling point : 104°C at 40 Pa for purified 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole.

Industrial Scalability and Environmental Considerations

Solvent Recovery and Waste Management

Halogenated solvents (e.g., 1,2-dichloroethane) pose environmental risks, necessitating closed-loop recycling systems. The cited patents emphasize using sodium bicarbonate washes to neutralize acidic byproducts, reducing effluent toxicity.

Catalytic Efficiency

Sodium hydroxide can be recovered via aqueous-phase decantation, with the second patent achieving 96% aldehyde conversion using only 0.019 molar equivalents of catalyst . This minimizes waste and operational costs.

Q & A

Q. What are the recommended safety protocols for handling 3-chloro-4-hydroxy-2-heptanone in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Respiratory protection (e.g., P95 respirators for minor exposure or OV/AG/P99 for higher concentrations) is advised .
  • Ventilation: Ensure local exhaust ventilation to minimize aerosol formation. Avoid open flames due to flammability risks .
  • First-Aid Measures: For skin contact, rinse immediately with water. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. How can researchers determine the purity of 3-chloro-4-hydroxy-2-heptanone following synthesis?

Methodological Answer:

  • Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards for comparative retention times.
  • Spectroscopy: Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups .
  • Mass Spectrometry: Employ GC-MS or LC-MS to verify molecular weight and detect impurities .

Q. What experimental approaches are used to characterize the physical properties of 3-chloro-4-hydroxy-2-heptanone?

Methodological Answer:

  • Boiling Point/Flash Point: Use differential scanning calorimetry (DSC) or ASTM D93 methods for flash point determination .
  • Solubility: Perform shake-flask experiments in water and organic solvents (e.g., ethanol, DMSO) with gravimetric analysis .
  • Dielectric Constant: Measure via time-domain reflectometry (TDR) or capacitance methods to assess polarity .

Advanced Research Questions

Q. How can conflicting data regarding the stability of 3-chloro-4-hydroxy-2-heptanone under varying pH conditions be resolved?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound at controlled pH levels (e.g., 2–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy or HPLC .
  • Degradation Product Analysis: Use LC-MS/MS to identify byproducts and propose degradation pathways. Compare results with computational models (e.g., QSAR) .
  • Cross-Validation: Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent purity, oxygen exposure) .

Q. What strategies optimize the enantioselective synthesis of 3-chloro-4-hydroxy-2-heptanone?

Methodological Answer:

  • Chiral Catalysts: Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Reaction Engineering: Optimize solvent systems (e.g., THF/water mixtures) and temperature gradients to enhance yield. Use Design of Experiments (DoE) for parameter screening .
  • Mechanistic Studies: Conduct kinetic isotope effects (KIE) or DFT calculations to elucidate reaction pathways and transition states .

Q. What methodological approaches are recommended for analyzing the environmental fate of 3-chloro-4-hydroxy-2-heptanone in aquatic systems?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301 tests with activated sludge to assess aerobic degradation. Measure biochemical oxygen demand (BOD) over 28 days .
  • Ecotoxicology: Perform acute toxicity tests on Daphnia magna or Vibrio fischeri (Microtox®). Calculate EC50/LC50 values and compare with regulatory thresholds .
  • Soil Mobility: Conduct column leaching experiments to evaluate adsorption coefficients (KdK_d) and potential groundwater contamination .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicological data for 3-chloro-4-hydroxy-2-heptanone?

Methodological Answer:

  • Dose-Response Reevaluation: Repeat acute toxicity studies (e.g., OECD 423) with standardized doses and species (e.g., Wistar rats). Use histopathology to confirm organ-specific effects .
  • Meta-Analysis: Aggregate data from PubChem, EPA DSSTox, and peer-reviewed studies. Apply statistical tools (e.g., Cochran’s Q test) to identify outliers .
  • In Silico Modeling: Predict toxicity endpoints using tools like TEST (Toxicity Estimation Software Tool) or OPERA to reconcile experimental vs. computational data .

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